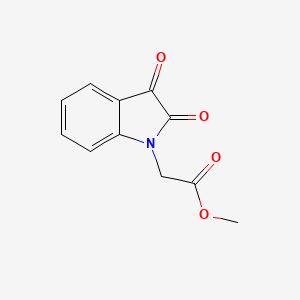![molecular formula C21H16ClN5O2 B2730846 7-(4-chlorophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 442669-00-3](/img/structure/B2730846.png)
7-(4-chlorophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of organic compounds known as purines, which are bicyclic aromatic compounds containing a pyrimidine ring fused to an imidazole ring . Purines are widely found in nature and are an integral part of many biological processes .
Synthesis Analysis
The synthesis of purine derivatives often involves multi-step reactions. For example, one method involves the reaction of amines with a chloro-pyrrolo pyrimidine . The exact synthesis process for this specific compound is not available in the literature I have access to.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a purine core with various substitutions at different positions. These include a 4-chlorophenyl group, a dimethyl group, and a phenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, and boiling point can be predicted using computational methods, but specific data for this compound is not available in the literature I have access to .Scientific Research Applications
Receptor Affinity and Biological Evaluation
- Receptor Affinity Studies : Compounds related to 7-(4-Chlorophenyl)-1,3-Dimethyl-8-Phenyl-1H-Imidazo[2,1-f]Purine-2,4(3H,8H)-Dione have been studied for their affinity towards serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. Certain derivatives show potent ligand activity for these receptors, indicating potential in developing therapeutic agents targeting these receptor systems (Zagórska et al., 2015).
- Pharmacological Evaluation : Preliminary in vivo pharmacological studies of derivatives, including potential anxiolytic and antidepressant properties, have been conducted. These studies highlight the potential therapeutic applications of these compounds in treating anxiety and depression-related disorders (Zagórska et al., 2009).
Molecular Studies and Synthesis
- Molecular Modeling : Docking studies show that substitutions at the 7-position of the imidazo[2,1-f]purine-2,4-dione system are essential for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors. This insight is valuable for designing targeted drugs (Zagórska et al., 2015).
- Synthesis of Derivatives : Research has been conducted on the synthesis of various derivatives of this compound, exploring its potential as a versatile scaffold for drug development. These synthesized compounds have been evaluated for their biological activities, providing a foundation for future medicinal chemistry efforts (Simo et al., 1998).
Potential Therapeutic Applications
- Antiasthmatic Activity : Some derivatives of this compound have been studied for their antiasthmatic activity. The vasodilatory properties of these compounds highlight their potential use in developing treatments for asthma and related respiratory disorders (Bhatia et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-(4-chlorophenyl)-2,4-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O2/c1-24-18-17(19(28)25(2)21(24)29)26-12-16(13-8-10-14(22)11-9-13)27(20(26)23-18)15-6-4-3-5-7-15/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWRSZDWLZCGGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-chloro-6-fluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)-N-(3,5-difluorophenyl)acetamide](/img/structure/B2730764.png)


![N-(4-methyl-2-(piperidin-1-ylsulfonyl)phenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2730768.png)
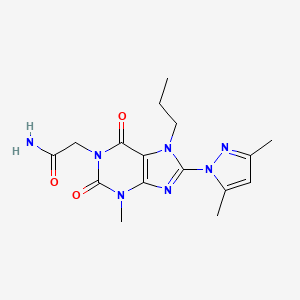

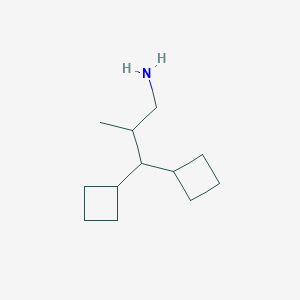
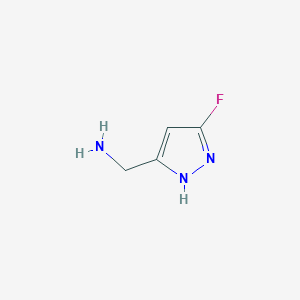
![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2730781.png)
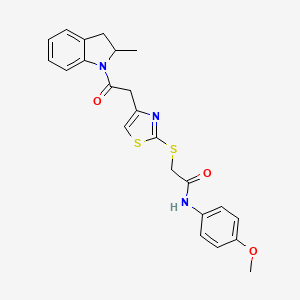
![(Z)-4-acetyl-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2730783.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2730784.png)
![5-[3-(tert-butyl)benzyl]-2-[4-(tert-butyl)benzyl]-2H-1,2,3,4-tetraazole](/img/structure/B2730785.png)
